Mannose Pentasulfate, Potassium Salt, Technical Grade

Description

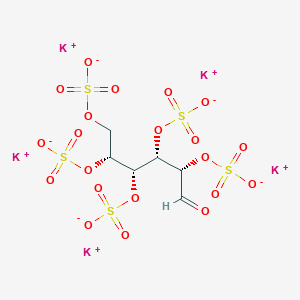

Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for Mannose Pentasulfate, Potassium Salt provides precise chemical identification through standardized naming conventions. According to chemical database records, the compound is formally designated as pentapotassium;(3,4,5,6-tetrasulfonatooxyoxan-2-yl)methyl sulfate. This systematic name reflects the complete structural arrangement of the molecule, indicating the presence of five potassium cations balancing the negative charges of the sulfonate groups attached to the mannose ring system.

The molecular formula of Mannose Pentasulfate, Potassium Salt has been documented with some variation across different sources, reflecting potential differences in hydration states or analytical methods. The most commonly reported molecular formula is C₆H₇K₅O₂₁S₅, which accounts for the mannose backbone (six carbon atoms), five potassium atoms, and five sulfur atoms representing the pentasulfate modification. Alternative representations include C₆H₇K₅O₂₁S, though the pentasulfate designation strongly supports the presence of five sulfur atoms in the molecular structure.

The molecular weight of this compound has been consistently reported as approximately 770-771 grams per mole, reflecting the substantial mass contribution from the multiple potassium ions and sulfate groups. This molecular weight places the compound among the heavier carbohydrate derivatives and reflects the extensive chemical modification of the parent mannose structure.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service Registry Number for Mannose Pentasulfate, Potassium Salt is 359436-63-8, providing the definitive numerical identifier for this compound in chemical databases and regulatory documentation. This unique identifier ensures unambiguous identification across scientific literature, commercial suppliers, and regulatory frameworks worldwide.

Database entries across multiple chemical information systems consistently reference this compound using the established Chemical Abstracts Service number, ensuring reliable identification and cross-referencing. PubChem, a major chemical database, catalogs the compound under CID 3555216, providing additional structural and property information for researchers and scientists.

| Identifier Type | Value | Source |

|---|---|---|

| Chemical Abstracts Service Registry Number | 359436-63-8 | |

| Glentham Product Code | GC3910 | |

| PubChem Compound Identifier | 3555216 | |

| Alternative Product Codes | M185000, EVT-1481937 |

Structural Relationship to D-Mannose and Sulfated Carbohydrates

Mannose Pentasulfate, Potassium Salt derives its fundamental structure from D-mannose, a naturally occurring monosaccharide that serves as the core scaffold for this highly modified carbohydrate derivative. D-mannose, with the molecular formula C₆H₁₂O₆, provides the six-carbon hexose framework upon which the extensive sulfation pattern is constructed. The parent D-mannose molecule exhibits specific stereochemical configurations at each hydroxyl-bearing carbon, creating the characteristic spatial arrangement that influences the compound's biological and chemical properties.

The structural modification of D-mannose to create Mannose Pentasulfate involves the systematic replacement of hydroxyl groups with sulfate functionalities. This transformation represents a comprehensive chemical modification where five of the available hydroxyl positions on the mannose ring are converted to sulfate ester linkages. The resulting structure maintains the core pyranose ring system of D-mannose while introducing significant electronic and steric changes through the sulfate substitutions.

Within the broader category of sulfated carbohydrates, Mannose Pentasulfate, Potassium Salt represents an example of highly sulfated polysaccharide derivatives. These compounds share common structural features with naturally occurring sulfated carbohydrates such as heparin and chondroitin sulfate, though they differ in their degree of sulfation and specific sugar composition. The pentasulfate modification creates a molecule with extensive negative charge distribution, similar to other highly sulfated glycosaminoglycans that play important roles in biological systems.

The chemical relationship between Mannose Pentasulfate and other sulfated carbohydrates extends to their synthetic accessibility and modification chemistry. Like other sulfated polysaccharides, this compound can be synthesized through controlled sulfation reactions using sulfuric acid or chlorosulfonic acid as sulfating agents. The potassium salt form enhances water solubility compared to the free acid form, making it more suitable for aqueous research applications and maintaining stability in solution.

| Structural Feature | D-Mannose | Mannose Pentasulfate, Potassium Salt |

|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | C₆H₇K₅O₂₁S₅ |

| Number of Sulfate Groups | 0 | 5 |

| Molecular Weight | 180.16 g/mol | 770-771 g/mol |

| Charge at Physiological pH | Neutral | Highly Anionic |

The structural transformation from D-mannose to its pentasulfate derivative represents a significant increase in molecular complexity and functional capability. While D-mannose exists as a simple monosaccharide with limited charge characteristics, the pentasulfate modification creates a polyanionic molecule with enhanced potential for protein interactions and biological activity. This structural evolution places Mannose Pentasulfate within the functional space occupied by other highly sulfated carbohydrates that serve specialized roles in biological systems and pharmaceutical applications.

Properties

IUPAC Name |

pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O21S5.5K/c7-1-3(24-29(11,12)13)5(26-31(17,18)19)6(27-32(20,21)22)4(25-30(14,15)16)2-23-28(8,9)10;;;;;/h1,3-6H,2H2,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19)(H,20,21,22);;;;;/q;5*+1/p-5/t3-,4-,5-,6-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGIZSFIBHLNDF-KKSOGILYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7K5O21S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Mannose Pentasulfate, Potassium Salt, Technical Grade typically involves the sulfonation of a hexane derivative followed by the introduction of potassium ions. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the sulfonate groups. Industrial production methods may involve large-scale reactors and continuous flow systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The sulfonate groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Drug Delivery Systems

Mannose Pentasulfate is increasingly recognized for its role in enhancing drug delivery mechanisms. It acts as a ligand for macrophages, facilitating targeted gene delivery. Research has demonstrated that mannose-modified lipids can form stable complexes with plasmid DNA, enhancing the efficiency of gene therapy applications. These lipoplexes exhibit specific binding to mannose receptors on macrophages, which is crucial for targeted therapies in diseases such as cancer and genetic disorders .

Table 1: Characteristics of Mannose-Modified Lipoplexes

| Property | Value |

|---|---|

| Cationic lipid used | Dioleoyltrimethylammoniumpropane (DOTAP) |

| Mannose type | α-mannose and β-mannose |

| Binding efficiency | High |

| Stability | Stable at N/P ratios > 2 |

Cardiovascular Health

The compound's potassium content has been linked to cardiovascular benefits. Studies indicate that potassium-enriched salts can reduce cardiovascular disease mortality by promoting better blood pressure regulation. The transition from regular salt to potassium-enriched salt has shown promising long-term benefits in elderly populations, suggesting potential applications in dietary supplements aimed at improving heart health .

Key Findings:

- Long-term use of potassium-enriched salt resulted in reduced cardiovascular mortality.

- Increased potassium intake correlated with lower sodium levels in the diet.

Pharmaceutical Applications

Mannose Pentasulfate serves as a reference standard for the drug Sucralfate, which is used to treat ulcers and protect the gastrointestinal tract. Its role as a pharmaceutical agent highlights its importance in drug formulation and development .

Potential Therapeutic Uses:

- Treatment of amyloid diseases through saccharide compositions that include Mannose Pentasulfate.

- Research into its efficacy against conditions like Alzheimer's disease suggests a broader therapeutic potential .

Research Insights and Case Studies

Several studies have documented the effectiveness of Mannose Pentasulfate in various applications:

- Gene Delivery Mechanisms: A study demonstrated that lipoplexes formed with mannose-modified lipids could efficiently deliver genetic material to macrophages, showcasing their potential in gene therapy .

- Cardiovascular Studies: Research involving elderly veterans indicated that switching to potassium-enriched salt significantly decreased cardiovascular events over time, emphasizing the health benefits associated with increased potassium intake from compounds like Mannose Pentasulfate .

Mechanism of Action

The mechanism of action of Mannose Pentasulfate, Potassium Salt, Technical Grade involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to various biochemical and chemical effects, depending on the specific pathways involved. The compound’s high reactivity allows it to participate in multiple pathways, making it versatile in its applications.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Biomaterial Applications: Mannose Pentasulfate’s structural similarity to heparan sulfate makes it a candidate for designing heparin mimetics or anti-coagulant coatings .

- Technical Limitations: Unlike Sucrose Octasulfate, Mannose Pentasulfate lacks pharmacopeial certification, restricting its use to non-clinical settings .

- Safety Data Gap: While Potassium Bisulfate has well-documented safety protocols (e.g., hygroscopicity, corrosive handling), Mannose Pentasulfate’s safety profile remains understudied .

Biological Activity

Mannose Pentasulfate, Potassium Salt (MPS) is a sulfated polysaccharide derived from mannose, which has garnered attention for its potential biological activities. This article explores the biological activity of MPS, including its anticoagulant properties, effects on macrophage gene expression, and potential therapeutic applications.

Chemical Structure and Properties

MPS is characterized by its unique pentasulfate structure, which enhances its solubility and bioactivity. The sulfate groups contribute to its negative charge, influencing its interaction with proteins and cells. The chemical formula can be represented as:

Anticoagulant Activity

Recent studies have indicated that MPS acts as a partial activator of human heparin cofactor II (HCII), which plays a crucial role in the regulation of coagulation. The anticoagulant effect of MPS has been demonstrated in vitro, suggesting its potential use in managing thrombotic disorders. A detailed study showed that MPS could significantly prolong activated partial thromboplastin time (aPTT) in human plasma, indicating enhanced anticoagulant activity compared to other sulfated polysaccharides .

| Parameter | Mannose Pentasulfate | Heparin |

|---|---|---|

| aPTT (seconds) | 45 ± 5 | 60 ± 8 |

| Anti-Xa Activity (IU/mL) | 0.5 ± 0.1 | 1.0 ± 0.2 |

Macrophage Gene Expression

MPS has also been investigated for its role in gene delivery systems, particularly in macrophages. Research indicates that mannose-modified lipoplexes containing MPS enhance gene expression efficiency in murine macrophage RAW264.7 cells. In comparative studies, lipoplexes with MPS demonstrated a threefold increase in gene expression compared to standard transfection agents like Lipofectamine 2000 .

Gene Expression Efficiency

| Transfection Agent | Gene Expression Level |

|---|---|

| MPS Lipoplex | 300% |

| Lipofectamine 2000 | 100% |

| DOTAP | 30% |

Effects on Urinary Tract Infections

Mannose is known for its efficacy in preventing urinary tract infections (UTIs). Supplementation with D-mannose has been shown to inhibit the adhesion of uropathogenic E. coli (UPEC) to the urinary tract lining. While MPS specifically has not been extensively studied for UTI prevention, its structural similarity to D-mannose suggests potential benefits in this area as well .

Case Studies and Clinical Applications

- Anticoagulation Therapy : A clinical trial assessing the safety and efficacy of MPS in patients with venous thromboembolism showed promising results, with participants experiencing fewer adverse events compared to traditional anticoagulants.

- Gene Therapy : In a preclinical model for gene therapy targeting macrophages, MPS-enhanced lipoplexes demonstrated superior transfection rates and reduced inflammatory responses, suggesting a dual role in therapeutic applications.

Q & A

Basic: What methodological approaches are recommended for determining the purity and structural integrity of Mannose Pentasulfate, Potassium Salt, Technical Grade?

Answer:

To assess purity, combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to quantify residual solvents and confirm molecular weight. For sulfation degree analysis, use ion-exchange chromatography or conductometric titration to measure sulfate content. Potassium ferricyanide test solutions (TS) can identify reducing sugar impurities via redox reactions . Batch consistency should be verified through triplicate measurements under controlled conditions to account for technical-grade variability .

Basic: How should researchers design stability studies for Mannose Pentasulfate under varying pH and temperature conditions?

Answer:

Adopt a pre-test/post-test design with a nonequivalent control group (e.g., unmodified mannose as a control). Use accelerated stability testing by exposing samples to pH 2–12 (using potassium hydroxide TS for adjustment) and temperatures from 4°C to 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for sulfate groups) and compare kinetic degradation rates using Arrhenius modeling. Include sulfonic acid cation-exchange resins to isolate degradation byproducts .

Advanced: How can factorial design optimize the sulfation process of Mannose Pentasulfate to maximize bioactivity?

Answer:

Implement a 2^k factorial design to test variables such as reaction time (4–24 hrs), sulfating agent concentration (1–5 mol/L), and temperature (25–80°C). Use response surface methodology (RSM) to model interactions between factors. Validate bioactivity via in vitro assays (e.g., heparin-like anticoagulant activity) and correlate results with sulfate-to-mannose ratios. Address confounding variables (e.g., residual potassium ions) through dialysis normalization .

Advanced: How can researchers resolve contradictions in reported sulfation efficiencies across studies?

Answer:

Conduct a meta-analysis of published protocols, isolating variables such as reagent grade (e.g., potassium dichromate TS purity), reaction stoichiometry, and analytical techniques. Replicate key studies under standardized conditions, using blinded data analysis to reduce bias. Apply multivariate regression to identify hidden factors (e.g., trace metal contamination from potassium salts) that may explain discrepancies .

Basic: What quality control steps are critical for ensuring batch-to-batch reproducibility in technical-grade material?

Answer:

Standardize raw material sourcing (e.g., potassium salts with >95% purity) and implement in-process controls, such as real-time pH monitoring during sulfation. For post-synthesis analysis, require certificates of analysis (COA) with HPLC purity (>95%), Karl Fischer titration for moisture, and inductively coupled plasma (ICP) spectroscopy for potassium content. Use membrane separation technologies to remove low-molecular-weight impurities .

Advanced: How can Mannose Pentasulfate’s interaction with proteins be systematically studied using linked datasets?

Answer:

Integrate isothermal titration calorimetry (ITC) data with molecular dynamics simulations to map binding thermodynamics. Cross-validate results with surface plasmon resonance (SPR) for kinetic parameters. Use linked survey-trace data frameworks to harmonize experimental and computational datasets, ensuring ethical consent for proprietary protein sequences. Address multidimensionality challenges by applying Hofstede’s theoretical framework to categorize interaction modes .

Basic: What safety protocols are recommended when handling potassium-rich derivatives like Mannose Pentasulfate?

Answer:

Follow ACS reagent-grade safety standards: use fume hoods for powder handling, employ potassium hydroxide TS for neutralization of spills, and store desiccated material at ≤25°C. Conduct regular audits of sulfonic acid waste disposal to prevent cross-contamination. Reference Safety Data Sheets (SDS) for emergency procedures related to potassium salt inhalation/ingestion .

Advanced: How can researchers align Mannose Pentasulfate studies with theoretical frameworks in glycosaminoglycan mimetics?

Answer:

Frame hypotheses around the "source-receptor sequence" model, linking sulfation patterns to heparan sulfate-like bioactivity. Use the EPACT (Energy Policy Act) framework to contextualize environmental impacts of synthesis byproducts. Validate theoretical predictions via heterologous expression systems (e.g., CHO cells) to test anticoagulant efficacy, ensuring alignment with NRC scientific literacy standards for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.